molecular formula C9H6F3NO2 B12868703 5-(2,2,2-Trifluoroethoxy)-1,3-benzoxazole

5-(2,2,2-Trifluoroethoxy)-1,3-benzoxazole

Cat. No.: B12868703
M. Wt: 217.14 g/mol
InChI Key: IDQGEEGHHRGXRE-UHFFFAOYSA-N
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Description

5-(2,2,2-Trifluoroethoxy)-1,3-benzoxazole is a chemical compound known for its unique structural properties and potential applications in various fields. It consists of a benzoxazole ring substituted with a trifluoroethoxy group, which imparts distinct chemical and physical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2,2-Trifluoroethoxy)-1,3-benzoxazole typically involves the reaction of 2,2,2-trifluoroethanol with a suitable benzoxazole precursor. One common method involves the use of 2,5-dibromotoluene, which reacts with 2,2,2-trifluoroethanol under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled environments to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

5-(2,2,2-Trifluoroethoxy)-1,3-benzoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include lithium dialkylamides for substitution reactions and various oxidizing agents for oxidation reactions . The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield difluorovinyl ethers or phenylthioynamines .

Scientific Research Applications

5-(2,2,2-Trifluoroethoxy)-1,3-benzoxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2,2,2-Trifluoroethoxy)-1,3-benzoxazole involves its interaction with specific molecular targets. For example, in medicinal applications, it may interact with enzymes or receptors to exert its effects. The exact pathways and targets depend on the specific application and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,2,2-Trifluoroethoxy)-1,3-benzoxazole is unique due to its specific benzoxazole ring structure combined with the trifluoroethoxy group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H6F3NO2

Molecular Weight

217.14 g/mol

IUPAC Name

5-(2,2,2-trifluoroethoxy)-1,3-benzoxazole

InChI

InChI=1S/C9H6F3NO2/c10-9(11,12)4-14-6-1-2-8-7(3-6)13-5-15-8/h1-3,5H,4H2

InChI Key

IDQGEEGHHRGXRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OCC(F)(F)F)N=CO2

Origin of Product

United States

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